molecular formula C8H15BrO B13172072 2-(3-Bromo-2-methylpropyl)oxolane

2-(3-Bromo-2-methylpropyl)oxolane

Cat. No.: B13172072
M. Wt: 207.11 g/mol
InChI Key: VATPVMPXMHCDFF-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes It features a bromine atom attached to a methylpropyl group, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylpropyl)oxolane can be achieved through several methods. One common approach involves the bromination of 2-methylpropyl oxolane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylpropyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(3-Bromo-2-methylpropyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropyl)oxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: A simpler compound with similar reactivity but lacking the oxolane ring.

    2-(3-Chloro-2-methylpropyl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Iodo-2-methylpropyl)oxolane: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(3-Bromo-2-methylpropyl)oxolane is unique due to the presence of both the bromine atom and the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(3-bromo-2-methylpropyl)oxolane

InChI

InChI=1S/C8H15BrO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3

InChI Key

VATPVMPXMHCDFF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCO1)CBr

Origin of Product

United States

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